molecular formula C11H13NO5 B1404189 (2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid CAS No. 1228803-95-9

(2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid

Cat. No. B1404189
M. Wt: 239.22 g/mol
InChI Key: ASZNCWJSVYVYMC-IUCAKERBSA-N
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Description

The compound “(2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid” is a complex organic molecule. It contains a carboxylic acid group (-COOH), a carbamoyl group (NHCO-), and two hydroxyl groups (-OH). The (2S,3S) notation indicates that it has two chiral centers, which are the second and third carbon atoms in the molecule .


Molecular Structure Analysis

The molecule has two chiral centers, which means it can exist in different stereoisomers. These could include the (2R,3R), (2R,3S), (2S,3R), and (2S,3S) forms . The exact spatial arrangement of these groups in three-dimensional space would determine the molecule’s specific properties.

Scientific Research Applications

Anti-inflammatory Activities

Research on phenolic compounds isolated from the leaves of Eucommia ulmoides Oliv. identified novel compounds with anti-inflammatory activities. One of these compounds, structurally related to (2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid, showed inhibitory effects on LPS-induced NO production in macrophage cells, indicating potential for anti-inflammatory applications (Ren et al., 2021).

Enantioseparation and Chromatography

The enantioseparation of various 2-(methylphenyl)propanoic acids, including compounds structurally similar to (2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid, has been achieved using countercurrent chromatography. This highlights its potential use in stereoisomer separation and purification in pharmaceutical research (Jin et al., 2020).

Synthesis and Characterization

Studies have focused on synthesizing and characterizing derivatives of phenoxyalkanoic acids, which are related to (2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid. These derivatives have potential applications in developing new chemical compounds with varied properties (Lupea et al., 2006).

Biological Studies of Luminescent Complexes

The synthesis of 3-(thiazol-2-yl carbamoyl) propanoic acid, a compound structurally similar to (2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid, has been explored for creating luminescent metal complexes. These complexes have potential applications in biological studies (Kanwal et al., 2020).

Antioxidant and Anti-Inflammatory Evaluation

Compounds structurally related to (2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid have been evaluated for their antioxidant and anti-inflammatory activities. These studies contribute to the development of new therapeutic agents (Subudhi & Sahoo, 2011).

properties

IUPAC Name

(2S,3S)-2,3-dihydroxy-4-(2-methylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-6-4-2-3-5-7(6)12-10(15)8(13)9(14)11(16)17/h2-5,8-9,13-14H,1H3,(H,12,15)(H,16,17)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZNCWJSVYVYMC-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)[C@H]([C@@H](C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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